molecular formula C8H16BrNO B12109565 8-Oxa-5-azoniaspiro[4.5]decane, bromide CAS No. 72562-26-6

8-Oxa-5-azoniaspiro[4.5]decane, bromide

Cat. No.: B12109565
CAS No.: 72562-26-6
M. Wt: 222.12 g/mol
InChI Key: RLUREQPKEQJWFZ-UHFFFAOYSA-M
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Description

8-Oxa-5-azoniaspiro[4.5]decane bromide (CAS RN: 177-39-9) is a quaternary ammonium spirocyclic compound characterized by a unique bicyclic structure. The molecule features a spiro[4.5]decane core with an oxygen atom at the 8-position and a positively charged nitrogen (azonia) at the 5-position, balanced by a bromide counterion . Its molecular formula is C₈H₁₆BrNO, with a molecular weight of 228.12 g/mol.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

72562-26-6

Molecular Formula

C8H16BrNO

Molecular Weight

222.12 g/mol

IUPAC Name

8-oxa-5-azoniaspiro[4.5]decane;bromide

InChI

InChI=1S/C8H16NO.BrH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1-8H2;1H/q+1;/p-1

InChI Key

RLUREQPKEQJWFZ-UHFFFAOYSA-M

Canonical SMILES

C1CC[N+]2(C1)CCOCC2.[Br-]

Origin of Product

United States

Preparation Methods

Alkylation of Morpholine with 1,4-Dibromobutane

The most well-documented approach involves the reaction of morpholine with 1,4-dibromobutane under alkaline conditions. This method, reported in a seminal study, proceeds via a two-step alkylation mechanism to form the spirocyclic quaternary ammonium salt.

Reaction Procedure

  • Reagents and Stoichiometry :

    • Morpholine (0.1 mol)

    • 1,4-Dibromobutane (0.1 mol)

    • Sodium hydroxide (0.1 mol)

    • Water (100 mL)

  • Conditions :

    • The reaction is conducted under reflux for 60 minutes.

    • Sodium hydroxide is added to deprotonate morpholine, enhancing its nucleophilicity.

  • Workup and Purification :

    • After cooling, an ice-cold NaOH solution (20 g in 50 mL water) is added to precipitate the product.

    • The crude solid is recrystallized from isopropanol, yielding colorless crystals.

Yield : 36%
Key Reaction :

Morpholine+1,4-DibromobutaneNaOH, H2O8-Oxa-5-azoniaspiro[4.5]decane, bromide\text{Morpholine} + 1,4\text{-Dibromobutane} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{this compound}

Mechanistic Insights

  • Step 1 : Morpholine attacks one terminal bromide of 1,4-dibromobutane, forming a secondary ammonium intermediate.

  • Step 2 : Intramolecular cyclization occurs as the nitrogen lone pair attacks the opposite carbon, forming the spirocyclic structure.

Reaction of Tetrahydropyran Derivatives with Bromoalkanes

An alternative method utilizes tetrahydropyran derivatives and bromoalkanes, though detailed protocols are less frequently reported. This route is hypothesized to involve ring-opening alkylation followed by cyclization.

Proposed Pathway

  • Ring-Opening : A tetrahydropyran derivative reacts with a bromoalkane, disrupting the ether oxygen’s lone pair stabilization.

  • Cyclization : The intermediate undergoes intramolecular quaternization to form the spirocyclic core.

Challenges :

  • Lower yields due to competing side reactions.

  • Requires stringent temperature control to prevent decomposition.

Optimization and Reaction Conditions

Critical Parameters for Method 1.1

ParameterOptimal ValueImpact on Yield
Molar Ratio 1:1 (Morpholine:1,4-Dibromobutane)Deviations reduce cyclization efficiency
Reaction Time 60–90 minutesProlonged heating increases byproduct formation
Base Concentration 1 M NaOHHigher concentrations improve deprotonation but risk hydrolysis
Temperature Reflux (~100°C)Lower temperatures slow kinetics; higher temperatures degrade reactants

Key Observations :

  • The addition of NaOH in two stages (during reaction and workup) maximizes precipitation efficiency.

  • Recrystallization from isopropanol enhances purity but reduces yield due to solubility limitations.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, D2O) :

  • δ 4.06 (4H, m, OCH2CH2O)

  • δ 3.68 (4H, m, NCH2CH2)

  • δ 3.54 (4H, t, J = 7 Hz, NCH2)

  • δ 2.23 (4H, m, CH2CH2N)

13C NMR :

  • 65.8 ppm (OCH2CH2O)

  • 64.7 ppm (NCH2)

  • 61.7 ppm (NCH2CH2)

  • 23.6 ppm (CH2CH2N)

X-ray Crystallography

  • Confirms spirocyclic geometry with bond angles and distances consistent with strain minimization.

  • The nitrogen center adopts a tetrahedral configuration, stabilizing the quaternary ammonium structure.

Comparative Analysis of Preparation Methods

MethodAdvantagesDisadvantages
Alkylation with 1,4-Dibromobutane High reproducibility; single-step cyclizationModerate yield (36%); requires toxic dibromobutane
Tetrahydropyran Route Avoids dihaloalkanesPoorly documented; lower yields

Industrial Relevance :

  • Method 1.1 is preferred for scalability despite its moderate yield, as 1,4-dibromobutane is cost-effective and readily available .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromide anion can be replaced by other nucleophiles to form derivatives:

Reagent Product Conditions Application
Pyrimidine derivatives8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decaneMicrowave-assisted synthesisPharmaceutical intermediates

This substitution reaction enables functionalization of the spirocyclic core for drug development (e.g., buspirone analogs).

Anion Exchange Reactions

The bromide ion undergoes metathesis with fluorinated anions to form ionic liquids:

Target Anion Reagent Product Stability Conductivity (mS/cm)
Bis(trifluoromethanesulfonyl)imideLiNTf₂ or AgNTf₂Up to 365°C8.3–16.2

These reactions produce thermally stable ionic liquids with applications in electrochemistry and catalysis.

Cross-Coupling Reactions

The compound participates in alkylation reactions with polybrominated aromatics:

Reaction Partner Product Conditions Yield
Hexa(bromomethyl)benzeneBenzotris 3 tribromideEthanol reflux (11 hr)64%

This demonstrates its utility in constructing complex supramolecular architectures.

Stability and Decomposition

Thermal analysis reveals:

  • Decomposition temperature : 193–196°C (melting with decomposition)

  • Glass transition : Observed at -17°C in NTf₂ derivatives

The spirocyclic structure enhances thermal stability compared to non-cyclic quaternary ammonium salts.

Comparative Reactivity

When compared to analogous compounds:

Compound Reactivity Feature Reference
Piperidinium spiro saltsHigher thermal stability
Pyrrolidinium analogsFaster anion exchange kinetics

These differences stem from ring strain variations and electronic effects in the spirocyclic system.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

8-Oxa-5-azoniaspiro[4.5]decane, bromide has garnered attention for its potential as an anticholinergic agent . This compound blocks acetylcholine receptors, leading to several physiological effects beneficial for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism includes:

  • Bronchodilation : Relaxation of airway muscles.
  • Reduced Secretions : Decrease in mucus production.

Research indicates that compounds with similar spirocyclic structures effectively block muscarinic receptors, leading to significant therapeutic outcomes in animal models .

2. Chemical Synthesis

This compound serves as a precursor for the synthesis of other biologically active molecules. Its ability to undergo nucleophilic substitution reactions allows for the modification of its structure to enhance biological activity or tailor it for specific applications .

3. Materials Science

In industrial applications, this compound is explored for its role in developing materials with specific properties, such as ion exchange membranes. The compound's unique structure may contribute to improved ionic conductivity and stability in various chemical environments .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

  • Study on Anticholinergic Activity : Research demonstrated that this compound effectively blocked muscarinic receptors, leading to notable bronchodilation effects in preclinical models .
  • Comparative Analysis with Related Compounds : A study compared the unique properties of 8-Oxa-5-azoniaspiro[4.5]decane against other quaternary ammonium compounds, revealing specific receptor interactions that may enhance therapeutic efficacy .
  • Synthesis and Characterization : Investigations into synthetic pathways reported high yields and purity for this compound, essential for ensuring consistent biological activity across experimental settings .

Mechanism of Action

The mechanism of action of 8-Oxa-5-azoniaspiro[4.5]decane, bromide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can affect various pathways, including ion exchange processes and the stabilization of certain molecular structures. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes is a key aspect of its mechanism .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

The table below summarizes key structural features, properties, and applications of 8-Oxa-5-azoniaspiro[4.5]decane bromide and its analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Context Source
8-Oxa-5-azoniaspiro[4.5]decane bromide 177-39-9 C₈H₁₆BrNO 228.12 Oxygen (8), bromide anion Undocumented (potential synthesis agent)
8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane bromide 81461-73-6 C₁₂H₁₉N₄Br 299.21 Pyrimidinyl (8), bromide anion Pharmaceutical impurity (e.g., in API synthesis)
2,6-Dimethyl-5-azoniaspiro[4.5]decane bromide (DMASD) N/A C₁₁H₂₂BrN 248.21 Methyl (2,6), bromide anion Structure-directing agent in zeolite synthesis
1,4-Dioxa-8-azaspiro[4.5]decane N/A C₇H₁₃NO₂ 157.18 Oxygen (1,4), neutral nitrogen Intermediate in sulfonimidamide synthesis

Key Comparative Insights

Physicochemical Properties
  • Solubility : Quaternary ammonium salts like 8-Oxa-5-azoniaspiro[4.5]decane bromide are typically water-soluble due to their ionic nature, whereas neutral spirocycles (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) exhibit solubility in organic solvents .
  • Thermal Stability : Azoniaspiro compounds are generally stable under high-temperature conditions, as evidenced by DMASD bromide’s use in hydrothermal zeolite synthesis (up to 150°C) .

Biological Activity

8-Oxa-5-azoniaspiro[4.5]decane, bromide is a quaternary ammonium compound characterized by its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticholinergic agent. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 8-Oxa-5-azoniaspiro[4.5]decane is C₁₂H₁₉BrN₄, with a molecular weight of approximately 222.123 g/mol. Its structure features a nitrogen-containing heterocycle fused with a saturated ring system, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₉BrN₄
Molecular Weight222.123 g/mol
Structure TypeQuaternary Ammonium
SolubilitySoluble in polar solvents

8-Oxa-5-azoniaspiro[4.5]decane acts primarily as an anticholinergic agent , blocking acetylcholine receptors. This mechanism leads to various physiological effects, including:

  • Bronchodilation : Useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
  • Reduced Secretions : Decreases mucus production in the respiratory tract, aiding in clearer airways.

Biological Activity

Research indicates that 8-Oxa-5-azoniaspiro[4.5]decane exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 8-Oxa-5-azoniaspiro[4.5]decane:

  • Study on Anticholinergic Activity : A study demonstrated that compounds with similar spirocyclic structures effectively blocked muscarinic receptors, leading to significant bronchodilation in animal models .
  • Comparative Analysis with Related Compounds : A comparative study highlighted the unique properties of 8-Oxa-5-azoniaspiro[4.5]decane against other quaternary ammonium compounds, noting its specific receptor interactions that may enhance therapeutic efficacy .
  • Synthesis and Characterization : Research involving synthetic pathways for producing this compound indicated high yields and purity, essential for ensuring consistent biological activity in experimental settings .

Q & A

Basic Research Question

  • Storage : Tightly sealed containers in dry, ventilated environments to prevent hydrolysis or electrostatic aggregation .
  • Decomposition : Above 500°C, it forms hazardous gases (CO, HCl, NOx), necessitating TGA monitoring during calcination .

Advanced Consideration : Long-term stability studies (≥6 months) under inert atmospheres (N2/Ar) are recommended for pharmaceutical-grade batches to assess bromide counterion lability .

How is this compound utilized as a structure-directing agent (SDA) in microporous material synthesis?

Advanced Research Question
The spiro ammonium cation templates microporous frameworks (e.g., cobalt silicate) via electrostatic interactions with silicate anions. Key parameters:

  • pH : Alkaline conditions (pH >10) enhance SDA-silicate binding .
  • Calcination : Removes the SDA at 500°C, yielding perovskite-like Co3O4 structures with retained porosity .

Data Contradiction : Competing phases (e.g., ETS-10) may form if the SDA-to-silicate ratio exceeds 1:3, highlighting the need for phase purity assays (PXRD, BET) .

What role does this compound play in pharmaceutical impurity profiling?

Advanced Research Question
It is a recognized impurity in antipsychotics like aripiprazole, arising from incomplete quaternization during synthesis. Analytical protocols include:

  • LC-MS : Quantifies trace levels (LOQ <0.1%) using [M+Br]− ion monitoring (m/z 323.1) .
  • HPLC : Separates it from APIs using C18 columns and ion-pairing agents (e.g., heptafluorobutyric acid) .

Controversy : Discrepancies in regulatory limits (EP vs. USP) require method validation against certified reference standards (e.g., CAS 81461-73-6) .

What strategies mitigate toxicity risks during handling?

Basic Research Question

  • PPE : Nitrile gloves, ANSI-approved goggles, and flame-retardant lab coats prevent dermal/ocular exposure .
  • Spill Management : Absorbent materials (silica gel) and neutralization with 5% NaHCO3 minimize environmental release .

Advanced Consideration : Inhalation risks during milling are mitigated via local exhaust ventilation (LEV) systems and real-time aerosol monitoring .

How does the spiro architecture influence biological activity in medicinal chemistry?

Advanced Research Question
The strained spiro system enhances binding to CNS targets (e.g., 5-HT1A receptors) by restricting conformational freedom. Case studies:

  • Buspirone analogs : The 8-azaspiro[4.5]decane core improves serotonin receptor affinity .
  • Anticancer agents : Spiro-oxadiazole derivatives exhibit topoisomerase inhibition via intercalation, validated by SPR and docking studies .

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